Cas no 916791-64-5 (5-ChlorobenzoDoxazol-6-amine)
5-ChlorobenzoDoxazol-6-amine Chemical and Physical Properties
Names and Identifiers
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- 5-Chlorobenzo[d]oxazol-6-amine
- 5-chloro-1,3-benzoxazol-6-amine
- 5-Chloro-6-benzoxazolamine
- 916791-64-5
- MFCD08063803
- CS-0325865
- DTXSID90652916
- J-517372
- A21422
- F11839
- AKOS006230499
- S-4-Hydroxypyrrolidin-2-one
- DB-079139
- 5-ChlorobenzoDoxazol-6-amine
-
- MDL: MFCD08063803
- Inchi: 1S/C7H5ClN2O/c8-4-1-6-7(2-5(4)9)11-3-10-6/h1-3H,9H2
- InChI Key: NZEGGJATCKIJIN-UHFFFAOYSA-N
- SMILES: ClC1=CC2=C(C=C1N)OC=N2
Computed Properties
- Exact Mass: 168.00900
- Monoisotopic Mass: 168.0090405g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 155
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.7
- Topological Polar Surface Area: 52Ų
Experimental Properties
- PSA: 52.05000
- LogP: 2.64460
5-ChlorobenzoDoxazol-6-amine Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
5-ChlorobenzoDoxazol-6-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB14151-1g |
5-ChlorobenzoDoxazol-6-amine |
916791-64-5 | 97% | 1g |
1591.00 | 2021-07-09 | |
| TRC | C651795-10mg |
5-Chlorobenzo[D]oxazol-6-amine |
916791-64-5 | 10mg |
$ 50.00 | 2022-06-06 | ||
| TRC | C651795-50mg |
5-Chlorobenzo[D]oxazol-6-amine |
916791-64-5 | 50mg |
$ 70.00 | 2022-06-06 | ||
| TRC | C651795-100mg |
5-Chlorobenzo[D]oxazol-6-amine |
916791-64-5 | 100mg |
$ 115.00 | 2022-06-06 | ||
| SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB14151-1g |
5-ChlorobenzoDoxazol-6-amine |
916791-64-5 | 97% | 1g |
¥1591 | 2023-09-15 | |
| Chemenu | CM155440-1g |
5-Chlorobenzo[d]oxazol-6-amine |
916791-64-5 | 95%+ | 1g |
$398 | 2024-07-20 | |
| Fluorochem | 093641-250mg |
5-Chloro-6-benzoxazolamine |
916791-64-5 | 95% | 250mg |
£146.00 | 2022-02-28 | |
| Fluorochem | 093641-1g |
5-Chloro-6-benzoxazolamine |
916791-64-5 | 95% | 1g |
£364.00 | 2022-02-28 | |
| Fluorochem | 093641-5g |
5-Chloro-6-benzoxazolamine |
916791-64-5 | 95% | 5g |
£1092.00 | 2022-02-28 | |
| Chemenu | CM155440-5g |
5-Chlorobenzo[d]oxazol-6-amine |
916791-64-5 | 95% | 5g |
$978 | 2021-06-08 |
5-ChlorobenzoDoxazol-6-amine Related Literature
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Kui Wu,Zhihua Yang,Shilie Pan Dalton Trans., 2015,44, 19856-19864
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Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
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David B. Cordes,Alexandra M. Z. Slawin,Stefania Righetto,Denis Jacquemin,Eli Zysman-Colman,Véronique Guerchais Dalton Trans., 2018,47, 8292-8300
Additional information on 5-ChlorobenzoDoxazol-6-amine
Professional Introduction to 5-ChlorobenzoDoxazol-6-amine (CAS No. 916791-64-5)
5-ChlorobenzoDoxazol-6-amine is a significant compound in the field of pharmaceutical chemistry, characterized by its unique structural and functional properties. This compound, identified by the Chemical Abstracts Service Number (CAS No.) 916791-64-5, has garnered considerable attention due to its potential applications in drug development and molecular research. The presence of a chloro substituent and an amine group in its benzodioxazole core structure imparts distinct reactivity and biological activity, making it a valuable intermediate in synthetic chemistry.
The benzodioxazole scaffold is a well-known motif in medicinal chemistry, frequently employed in the design of bioactive molecules. The introduction of a chlorine atom at the 5-position enhances the electrophilicity of the ring system, facilitating further functionalization. This property is particularly useful in constructing more complex molecules through nucleophilic aromatic substitution or other coupling reactions. Additionally, the amine group at the 6-position serves as a versatile handle for further derivatization, enabling the synthesis of a diverse array of pharmacophores.
Recent advancements in computational chemistry and molecular modeling have highlighted the importance of 5-ChlorobenzoDoxazol-6-amine in designing novel therapeutic agents. Studies have demonstrated its potential role as a precursor in the synthesis of kinase inhibitors, which are crucial in treating various cancers and inflammatory diseases. The compound’s ability to interact with biological targets such as protein kinases has been explored through high-throughput screening and virtual docking studies. These efforts have revealed promising leads for further optimization and development into clinical candidates.
In vitro experiments have shown that derivatives of 5-ChlorobenzoDoxazol-6-amine exhibit inhibitory activity against several kinases, including those involved in pathways relevant to tumor growth and metastasis. The chloro and amine functionalities are critical for binding affinity and selectivity, respectively. Structural modifications have been investigated to improve potency while minimizing off-target effects. For instance, replacing the chlorine atom with other halogen atoms or introducing additional heterocycles has been explored to modulate pharmacokinetic properties.
The synthesis of 5-ChlorobenzoDoxazol-6-amine involves multi-step organic transformations, starting from readily available aromatic precursors. Common synthetic routes include chlorination followed by nucleophilic substitution with ammonia or an amine source. The reaction conditions are optimized to ensure high yield and purity, which are essential for pharmaceutical applications. Advances in green chemistry have also influenced these synthetic strategies, promoting solvent-free reactions and catalytic methods to enhance sustainability.
The pharmacological profile of 5-ChlorobenzoDoxazol-6-amine has been studied extensively in preclinical models. Initial findings suggest that this compound exhibits moderate solubility and bioavailability, making it suitable for oral administration. Further research is focused on understanding its mechanism of action and potential side effects. Animal studies have provided insights into its toxicity profile, guiding dosing regimens for future clinical trials. The compound’s stability under various storage conditions has also been evaluated to ensure its suitability for industrial-scale production.
The role of computational tools in drug discovery cannot be overstated when discussing 5-ChlorobenzoDoxazol-6-amine. Machine learning algorithms have been employed to predict binding affinities and metabolic stability, accelerating the drug development pipeline. These predictions help researchers prioritize compounds for experimental validation, saving time and resources. Additionally, artificial intelligence-driven platforms have identified novel derivatives with enhanced properties based on existing data sets.
The future prospects of 5-ChlorobenzoDoxazol-6-amine in pharmaceutical research are promising. Ongoing studies aim to explore its applications in treating neurodegenerative diseases by targeting specific enzymes implicated in these conditions. Collaborative efforts between academic institutions and pharmaceutical companies are fostering innovation in this area. Regulatory agencies are closely monitoring the progress of these developments to ensure safety and efficacy before approval for clinical use.
In conclusion, 5-ChlorobenzoDoxazol-6-amine (CAS No. 916791-64-5) represents a significant advancement in medicinal chemistry due to its versatile structure and potential therapeutic applications. Its role as an intermediate in drug synthesis, coupled with recent findings from preclinical studies, underscores its importance in addressing unmet medical needs. As research continues to uncover new possibilities, this compound is poised to play a pivotal role in the next generation of pharmaceutical innovations.
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